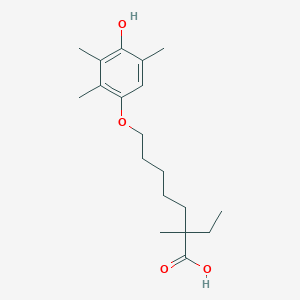![molecular formula C5H4Cl2F2N4O10 B14302526 Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro- CAS No. 113689-58-0](/img/structure/B14302526.png)
Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] is a complex organic compound characterized by its unique molecular structure. This compound consists of 4 hydrogen atoms, 5 carbon atoms, 4 nitrogen atoms, 10 oxygen atoms, 2 fluorine atoms, and 2 chlorine atoms
Preparation Methods
The synthesis of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves several steps. The synthetic route typically includes the reaction of ethane derivatives with dichloromethylene and fluorinated nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, ensuring consistent quality and efficiency in production.
Chemical Reactions Analysis
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions between fluorinated molecules and biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated functional groups.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves its interaction with molecular targets through its functional groups. The dichloromethylene and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The fluorine atoms enhance its stability and influence its interactions with other molecules .
Comparison with Similar Compounds
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] can be compared with similar compounds such as:
Methane, bis(2-chloroethoxy)-: This compound has a similar structure but lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound also contains ethane and oxy groups but differs in its overall structure and functional groups, leading to distinct applications and reactivity.
Properties
CAS No. |
113689-58-0 |
|---|---|
Molecular Formula |
C5H4Cl2F2N4O10 |
Molecular Weight |
389.01 g/mol |
IUPAC Name |
2-[dichloro-(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C5H4Cl2F2N4O10/c6-5(7,22-1-3(8,10(14)15)11(16)17)23-2-4(9,12(18)19)13(20)21/h1-2H2 |
InChI Key |
NMXFBFAKWCFBPU-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)
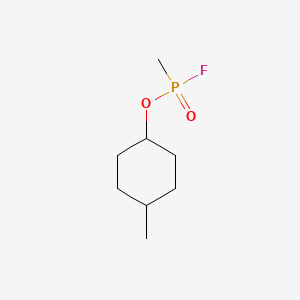
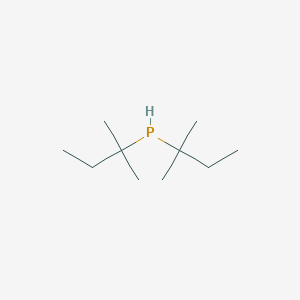

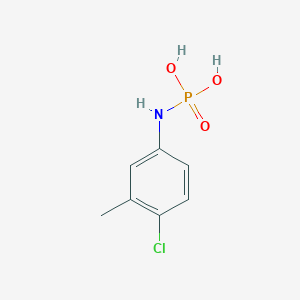
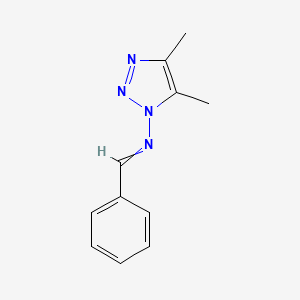
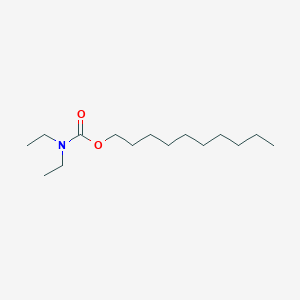
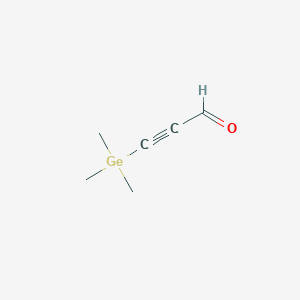
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
